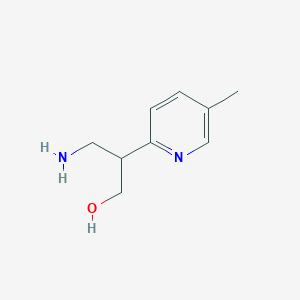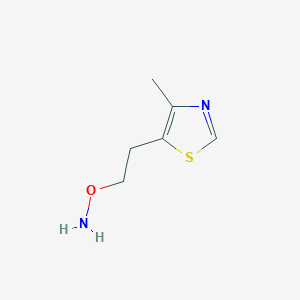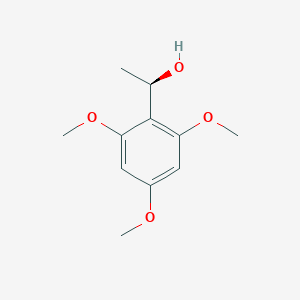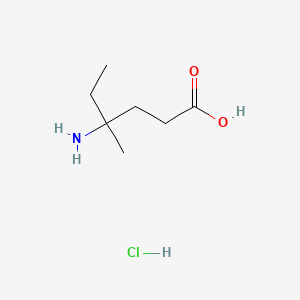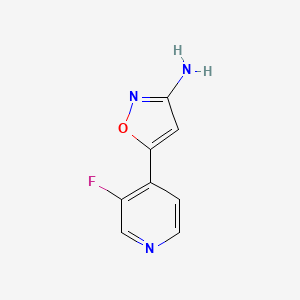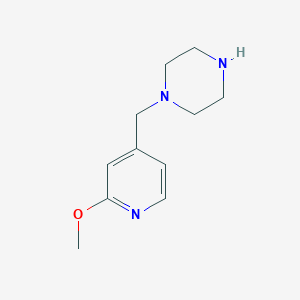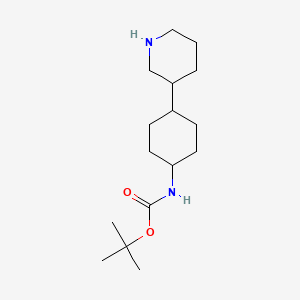
4-Phenethyltetrahydro-2h-pyran-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenethyltetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C12H14O3. It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom. This compound is known for its unique structure, which includes a phenethyl group attached to the tetrahydropyran ring, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenethyltetrahydro-2H-pyran-4-carboxylic acid typically involves the reaction of tetrahydropyran derivatives with phenethyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenethyltetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
4-Phenethyltetrahydro-2H-pyran-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Phenethyltetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its phenethyl group can interact with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Tetrahydro-2H-pyran-4-carboxylic acid: Lacks the phenethyl group, making it less hydrophobic and potentially less bioactive.
4-Phenylbutyric acid: Similar in having a phenyl group but differs in the absence of the tetrahydropyran ring, affecting its chemical reactivity and biological activity.
Uniqueness: 4-Phenethyltetrahydro-2H-pyran-4-carboxylic acid is unique due to its combination of a tetrahydropyran ring and a phenethyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
4-(2-phenylethyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c15-13(16)14(8-10-17-11-9-14)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,16) |
Clé InChI |
IQXNXZUCVTUYDC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(CCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


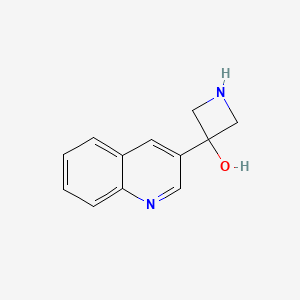
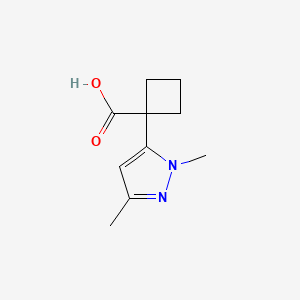

![2-[(2-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13593917.png)

